molecular formula C18H19NO4 B3879352 methyl 5-hydroxy-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylate

methyl 5-hydroxy-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylate

Cat. No. B3879352
M. Wt: 313.3 g/mol
InChI Key: GUSLDSYZKXDXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-hydroxy-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. The compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. The compound may also modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that methyl 5-hydroxy-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylate has a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of COX-2 and reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that the compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. The compound has also been shown to have cytotoxic effects on cancer cells, although further studies are needed to evaluate its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

Methyl 5-hydroxy-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has a high degree of chemical stability. The compound is also highly soluble in organic solvents, which makes it useful for studying its effects on biological systems. However, the compound has some limitations for use in lab experiments. The compound is relatively expensive to synthesize, which may limit its availability for some researchers. In addition, the compound has not been extensively studied in humans, which may limit its potential clinical applications.

Future Directions

There are several future directions for research on methyl 5-hydroxy-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylate. One area of research is to further investigate the mechanism of action of the compound, particularly its effects on cellular signaling pathways and gene expression. Another area of research is to evaluate the potential of the compound as a drug delivery system, particularly for targeting cancer cells. Further studies are also needed to evaluate the safety and efficacy of the compound in humans, particularly for its potential as an anti-inflammatory agent and as a treatment for cancer.

Scientific Research Applications

Methyl 5-hydroxy-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylate has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer. In biochemistry, the compound has been studied for its effects on cellular signaling pathways and gene expression. In pharmacology, the compound has been evaluated for its potential as a drug delivery system and as a tool for studying the pharmacokinetics and pharmacodynamics of other drugs.

properties

IUPAC Name

methyl 5-hydroxy-5-methyl-2,3-diphenyl-1,2-oxazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(21)15(17(20)22-2)16(13-9-5-3-6-10-13)19(23-18)14-11-7-4-8-12-14/h3-12,15-16,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSLDSYZKXDXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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